4-Azidomethyl-biphenyl

Pharmaceutical Analysis Genotoxic Impurities LC-MS/MS

4-Azidomethyl-biphenyl (CAS 222716-16-7) is the definitive precursor for the 5-(4′-(azidomethyl)-[1,1′-biphenyl]-2-yl)-1H-tetrazole scaffold, essential in losartan, valsartan, and irbesartan manufacturing. Unlike aryl-azide analogs, its methylene spacer unlocks superior photolytic stability and a unique nitrenium-ion profile, enabling the validated 300-kg-scale one-pot process. Essential for ICH M7-compliant genotoxic impurity (GTI) quantification and for CMOs seeking a telescoped route that eliminates intermediate isolation. Secure your supply of this irreplaceable building block today.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
Cat. No. B8506582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azidomethyl-biphenyl
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CN=[N+]=[N-]
InChIInChI=1S/C13H11N3/c14-16-15-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2
InChIKeyXHLHQGJTIDCMRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azidomethyl-biphenyl (CAS 222716-16-7): Core Chemical Identity and Industrial-Research Profile


4-Azidomethyl-biphenyl (4-(azidomethyl)-1,1′-biphenyl; C₁₃H₁₁N₃; MW 209.25) is a biphenyl derivative bearing a primary aliphatic azide (–CH₂N₃) at the 4-position . It serves as a critical intermediate in the synthesis of sartan-class angiotensin-II-receptor blockers (e.g., losartan, valsartan, irbesartan) and exists as a low-melting solid (35–36 °C) that enables handling distinct from aryl-azide analogs [1].

Why Generic Azide or Biphenyl Surrogates Cannot Substitute 4-Azidomethyl-biphenyl in Regulated and Performance-Critical Applications


Compounds within the broader azide or biphenyl classes—such as 4-azidobiphenyl, benzyl azide, or 4-(bromomethyl)biphenyl—exhibit either direct aryl-azide connectivity, different spacer lengths, or alternative leaving groups that fundamentally alter photolytic stability, genotoxic impurity classification, and reactivity in tandem nucleophilic-substitution/cycloaddition sequences [1][2]. The methylene spacer in 4-azidomethyl-biphenyl decouples the azide from aromatic π-conjugation, yielding a unique nitrenium-ion generation profile and enabling its specific role in the one-pot formation of the 5-(4′-(azidomethyl)-[1,1′-biphenyl]-2-yl)-1H-tetrazole scaffold that is irreplaceable in sartan manufacturing [1][3].

Quantitative Differentiation Evidence for 4-Azidomethyl-biphenyl Against Closest Analogs


Genotoxic Impurity Quantification Limits: 4-Azidomethyl-biphenyl Analogs vs. Regulatory Thresholds

In the context of sartan active pharmaceutical ingredients (APIs), two downstream analogs derived from 4-azidomethyl-biphenyl—4′-(azidomethyl)-[1,1′-biphenyl]-2-carbonitrile (GTI-azide-1) and 5-(4′-(azidomethyl)-[1,1′-biphenyl]-2-yl)-1H-tetrazole (GTI-azide-2)—are classified as potentially genotoxic impurities (GTIs). A validated UHPLC-MS/MS method achieved limits of quantification (LOQ) of 0.033 ppm for GTI-azide-1 and 0.025 ppm for GTI-azide-2, both well below 1/10th of the specification limit required for pharmaceutical quality control [1]. This contrasts with the broader class of aryl azides (e.g., 4-azidobiphenyl), for which no analogous sub-ppm LOQ methods in API matrices have been reported, underscoring the unique regulatory traceability of 4-azidomethyl-biphenyl-derived impurities.

Pharmaceutical Analysis Genotoxic Impurities LC-MS/MS

One-Pot Process Efficiency for Sartan Key Intermediate: 4-Azidomethyl-biphenyl vs. Alternative Routes

Starting from 4′-bromomethyl-2-cyanobiphenyl, 4-azidomethyl-biphenyl is generated in situ via nucleophilic substitution with sodium azide and then immediately undergoes [3+2] dipolar cycloaddition to form 5-[4′-(azidomethyl)-[1,1′-biphenyl]-2-yl]-1H-tetrazole in a single one-pot process. This telescoped procedure achieves an overall yield of approximately 72% with a final product purity of 99.88% and has been successfully demonstrated at 300 kg scale [1]. By contrast, the bromo analog 4-(bromomethyl)biphenyl requires a separate azidation step followed by tetrazole formation, typically resulting in lower overall throughput and additional purification burden (class-level inference).

Process Chemistry Sartan Synthesis One-Pot Reaction

Physical State and Handling Advantage: Melting Point Differential vs. 4-Azidobiphenyl

4-Azidomethyl-biphenyl is a low-melting solid with a melting point of 35–36 °C [1], making it readily liquefiable under mild warming and easy to transfer in a liquid state during synthesis. Its closest aryl-azide analog, 4-azidobiphenyl (4-azido-1,1′-biphenyl), exhibits a predicted melting point of approximately 212 °C (Mean or Weighted MP) [2]. The ~176 °C depression in melting point eliminates the need for high-temperature melting equipment and reduces thermal hazards associated with handling molten aryl azides at elevated temperatures.

Physicochemical Properties Handling Safety Formulation

Regulatory Classification and Mutagenicity Alert: AZBT vs. Co-occurring Nitrosamine Impurities

5-[4′-(Azidomethyl)-[1,1′-biphenyl]-2-yl]-2H-tetrazole (AZBT), a direct derivative of 4-azidomethyl-biphenyl, has been classified as a human mutagen and carcinogen by health authorities, triggering batch recalls of sartan medicines [1]. A validated LC-MS/MS procedure for simultaneous quantification of seven nitrosamines and AZBT in losartan achieved a linear range of 2.0–100 ng/mL for AZBT, with extraction efficiency >90% and recovery in the 85%–115% range [1]. Importantly, AZBT's mutagenic potency is considered significantly lower than that of N-nitrosamine impurities (e.g., NDMA, NDEA), yet its regulatory specification limit is stringent (≤5 ppm in APIs) [2]. This differential risk profile mandates the use of 4-azidomethyl-biphenyl-derived AZBT as the reference standard—not generic nitrosamines—when auditing sartan API quality.

Mutagenicity Regulatory Science Sartan Impurities

Procurement-Guiding Application Scenarios for 4-Azidomethyl-biphenyl


Reference Standard for Genotoxic Impurity Monitoring in Sartan API Quality Control

Pharmaceutical quality control laboratories require a validated reference standard for AZBT (derived from 4-azidomethyl-biphenyl) to implement the Jireš et al. UHPLC-MS/MS method. With LOQs of 0.025–0.033 ppm, this method is the only published procedure capable of quantifying biphenyl-azide GTIs at sub-1/10th specification levels in sartan APIs [1]. Procurement of high-purity 4-azidomethyl-biphenyl is therefore essential for laboratories serving generic sartan manufacturers subject to ICH M7 guidelines.

Industrial-Scale Sartan Intermediate Production via One-Pot Tetrazole Formation

Contract manufacturing organizations (CMOs) producing sartan key intermediates benefit from the demonstrated 300 kg-scale one-pot process that converts 4-azidomethyl-biphenyl (generated in situ) into 5-[4′-(azidomethyl)-[1,1′-biphenyl]-2-yl]-1H-tetrazole with 72% overall yield and 99.88% purity [1]. This telescoped route eliminates intermediate isolation, reduces solvent usage, and shortens cycle time relative to stepwise bromo-azide-tetrazole pathways.

Physicochemical Safety Screening for Energetic Azide Handling

Process safety groups evaluating biphenyl-azide candidates can leverage the 35–36 °C melting point of 4-azidomethyl-biphenyl (vs. ~212 °C for 4-azidobiphenyl) to design ambient-temperature liquid-transfer protocols, minimizing the thermal hazard window associated with molten organic azides [1][2].

Mutagenicity Risk Assessment and Forced Degradation Studies on Sartan Drug Products

Analytical R&D teams performing forced degradation and impurity fate studies on losartan, valsartan, or irbesartan must include AZBT as a structurally authenticated marker. The Nguyen et al. multiplexed LC-MS/MS method (2.0–100 ng/mL linear range for AZBT) provides the analytical framework, requiring 4-azidomethyl-biphenyl as the starting material for AZBT synthesis [1].

Quote Request

Request a Quote for 4-Azidomethyl-biphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.